
3-(2-Methoxy-5-methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxy-5-methylbenzyl)azetidine is a chemical compound with the molecular formula C12H17NO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylbenzyl)azetidine typically involves the reaction of 2-methoxy-5-methylbenzylamine with an appropriate azetidine precursor. One common method is the [2+2] cycloaddition reaction, where an imine and an alkene component undergo a photocycloaddition reaction to form the azetidine ring . This reaction is often catalyzed by visible light and copper, which facilitates the formation of the four-membered ring through a radical cascade cyclization .
Industrial Production Methods
Companies like ChemScene provide this compound with high purity and in large quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxy-5-methylbenzyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce various substituted azetidines .
Aplicaciones Científicas De Investigación
3-(2-Methoxy-5-methylbenzyl)azetidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxy-5-methylbenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the significant ring strain of the azetidine ring, which facilitates various chemical transformations. The polar nitrogen atom within the ring also contributes to its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: The parent compound of the azetidine class, known for its high ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity characteristics.
Uniqueness
3-(2-Methoxy-5-methylbenzyl)azetidine is unique due to the presence of the 2-methoxy-5-methylbenzyl group, which imparts specific chemical and physical properties.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-[(2-methoxy-5-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-12(14-2)11(5-9)6-10-7-13-8-10/h3-5,10,13H,6-8H2,1-2H3 |
Clave InChI |
XEUWYOFPSJITAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)CC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



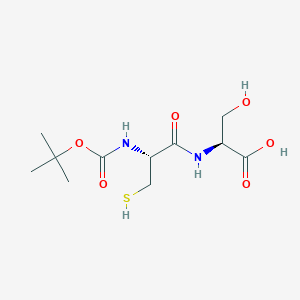
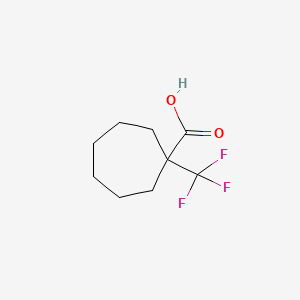
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid](/img/structure/B15309546.png)
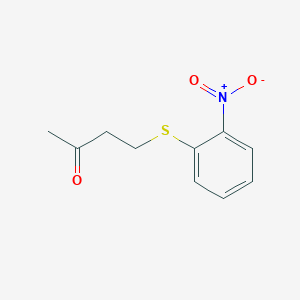
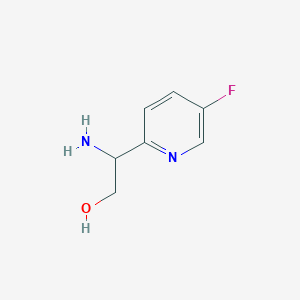

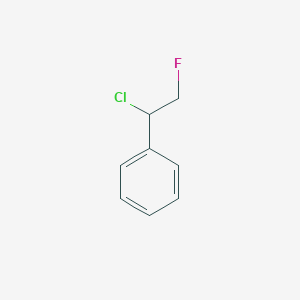
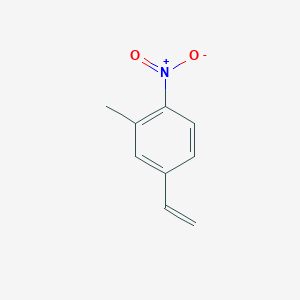
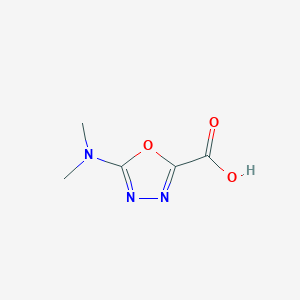
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)
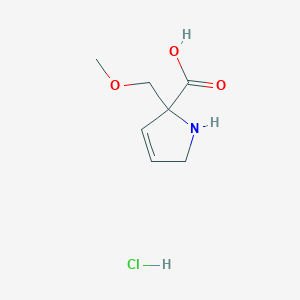

![O-[(3-chloropyridin-4-yl)methyl]hydroxylamine](/img/structure/B15309634.png)
